
1-((1-Isopropyl-1h-1,2,4-triazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-Isopropyl-1h-1,2,4-triazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of two triazole rings connected via a methylene bridge, with an isopropyl group attached to one of the triazole rings. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and other scientific research fields.
準備方法
The synthesis of 1-((1-Isopropyl-1h-1,2,4-triazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 1-isopropyl-1H-1,2,4-triazole-5-carbaldehyde with sodium azide and a copper catalyst to form the corresponding azide intermediate. This intermediate then undergoes a cycloaddition reaction with propargylamine to yield the desired compound. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reactions are carried out at elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
1-((1-Isopropyl-1h-1,2,4-triazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole rings can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium, copper), and controlled temperatures (ranging from room temperature to reflux conditions). The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted triazole derivatives.
科学的研究の応用
1-((1-Isopropyl-1h-1,2,4-triazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition, particularly in the development of inhibitors for enzymes such as cytochrome P450 and other oxidoreductases.
Medicine: The compound has potential therapeutic applications, including antifungal, antibacterial, and anticancer activities. It is also investigated for its role in modulating biological pathways involved in inflammation and immune response.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-((1-Isopropyl-1h-1,2,4-triazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. For example, it can inhibit cytochrome P450 enzymes by forming a stable complex with the heme group, leading to reduced enzyme activity. Additionally, the compound can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response, making it a valuable tool in the study of various biological processes.
類似化合物との比較
1-((1-Isopropyl-1h-1,2,4-triazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine can be compared with other similar compounds, such as:
1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone: This compound has a similar triazole structure but differs in the presence of an ethanone group instead of a triazole ring.
2-chloro-1-(1-isopropyl-1H-1,2,4-triazol-5-yl)ethanone: This compound contains a chloro group and an ethanone moiety, making it structurally similar but functionally different.
1-[(1-Isopropyl-1H-1,2,4-triazol-5-yl)methyl]-5-[({[(2-methyl-2-propanyl)oxy]carbonyl}amino)methyl]-1H-1,2,3-triazole-4-carboxylic acid:
The uniqueness of this compound lies in its dual triazole structure, which imparts distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C8H13N7 |
|---|---|
分子量 |
207.24 g/mol |
IUPAC名 |
1-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C8H13N7/c1-6(2)15-8(10-5-11-15)4-14-3-7(9)12-13-14/h3,5-6H,4,9H2,1-2H3 |
InChIキー |
ZJSZQWJPSIIVPY-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C(=NC=N1)CN2C=C(N=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


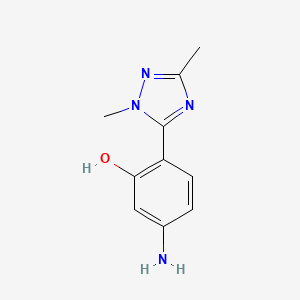
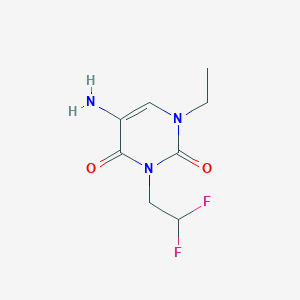


![(R)-N-((S)-[1,1'-Biphenyl]-4-yl(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B13646323.png)
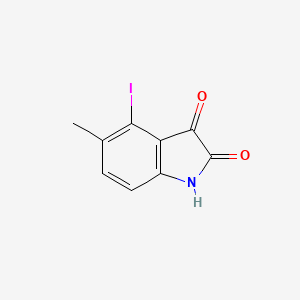

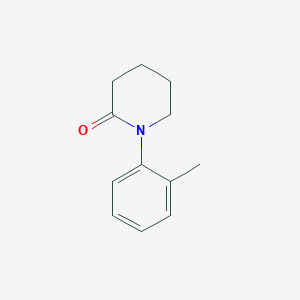
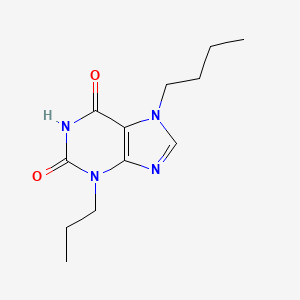
![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;potassium](/img/structure/B13646342.png)


